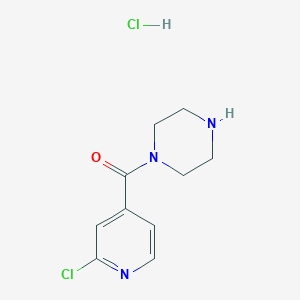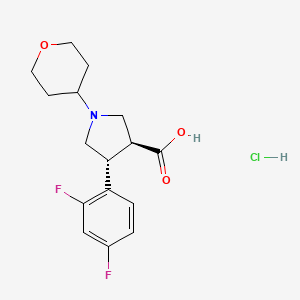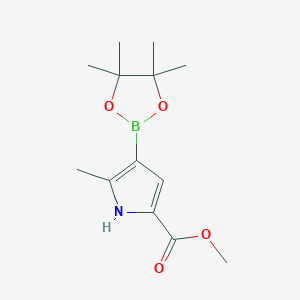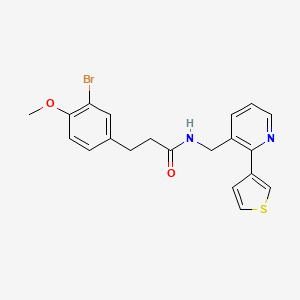
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride: is a chemical compound with the molecular formula C10H13Cl2N3O . It is a derivative of piperazine and chloropyridine, and it is often used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with piperazine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction typically takes place in an organic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
化学反応の分析
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles like ammonia (NH3) or alkyl halides .
Common Reagents and Conditions:
Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NH3 in aqueous solution, alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-chloropyridine-4-carboxylic acid derivatives.
Reduction: 2-chloropyridine-4-methanol derivatives.
Substitution: 2-chloropyridine-4-alkylamine derivatives.
科学的研究の応用
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, chloropyridine derivatives, and other piperazine-pyridine hybrids.
Uniqueness: The presence of both chloro and piperazine groups in the same molecule provides unique chemical and biological properties that are not found in other compounds.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.ClH/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOASJNPICFHTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/new.no-structure.jpg)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2938034.png)
![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)
